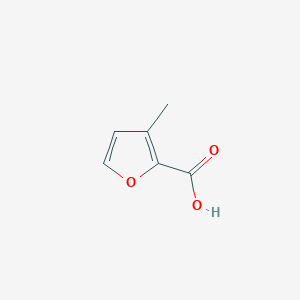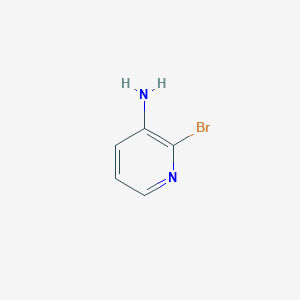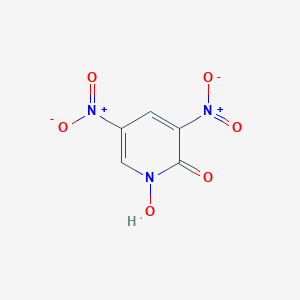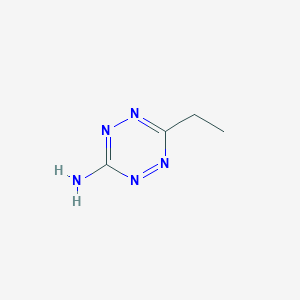
3-Methyl-2-furoic acid
Descripción general
Descripción
3-Methyl-2-furoic acid, also known as 3-methylfuran-2-carboxylic acid, is a heterocyclic organic compound with the molecular formula C6H6O3. It is a derivative of furan, characterized by a furan ring substituted with a carboxylic acid group at the second position and a methyl group at the third position. This compound is of significant interest due to its diverse applications in organic synthesis and its presence in various natural products .
Synthetic Routes and Reaction Conditions:
From Furfural: One common method involves the oxidation of furfural to furoic acid, followed by methylation. This process typically uses oxidizing agents such as potassium permanganate or nitric acid.
From 3-Methylfuran: Another method involves the direct oxidation of 3-methylfuran using oxidizing agents like potassium dichromate or hydrogen peroxide under acidic conditions.
Industrial Production Methods: Industrial production often employs catalytic processes. For example, the decarboxylation of furfural derivatives using palladium or nickel catalysts can yield this compound efficiently .
Análisis De Reacciones Químicas
3-Methyl-2-furoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-2-furanone using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 3-methyl-2-furanmethanol using reducing agents such as lithium aluminum hydride.
Diels-Alder Reactions: It can act as a diene in Diels-Alder reactions, forming various cyclic adducts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, copper.
Major Products:
- 3-Methyl-2-furanone
- 3-Methyl-2-furanmethanol
- Arylated heterocycles
- Cyclic adducts from Diels-Alder reactions
Aplicaciones Científicas De Investigación
3-Methyl-2-furoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
3-Methyl-2-furoic acid can be compared with other furan derivatives:
2-Furoic Acid: Similar in structure but with the carboxylic acid group at the second position.
3-Furoic Acid: Lacks the methyl group, making it less hydrophobic and slightly less reactive in certain chemical reactions.
5-Methyl-2-furoic Acid: Has a methyl group at the fifth position, which affects its reactivity and solubility properties.
Uniqueness: this compound’s unique structure, with both a methyl group and a carboxylic acid group on the furan ring, provides distinct reactivity and solubility properties, making it valuable in various synthetic and industrial applications .
Comparación Con Compuestos Similares
- 2-Furoic Acid
- 3-Furoic Acid
- 5-Methyl-2-furoic Acid
- 2-Furylacetic Acid
- 2,5-Furandicarboxylic Acid
Propiedades
IUPAC Name |
3-methylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYIQEFWGSXIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196047 | |
| Record name | 3-Methyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4412-96-8 | |
| Record name | 3-Methylfuran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4412-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-FUROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JP68392HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 3-Methyl-2-furoic acid in organic synthesis?
A: this compound serves as a versatile building block in synthesizing complex molecules. One notable application involves its use as a starting material for preparing enantiopure dihydropyranones. This process involves a stereoselective Birch reduction using a chiral auxiliary, followed by oxidative cleavage and aldol ring closure. The flexibility of this synthetic route allows for the incorporation of various electrophiles and subsequent derivatization of the dihydropyranone, highlighting the versatility of this compound in synthetic chemistry.
Q2: How does the presence of a C-3 methyl group influence the stereoselective reduction of 2-furoic acid derivatives?
A: Research indicates that the C-3 methyl group plays a crucial role in achieving high levels of diastereoselectivity during the Birch reduction of 2-furoic acid derivatives. This enhanced selectivity is attributed to the steric influence of the methyl group, which directs the approach of the reducing agent and favors the formation of a specific stereoisomer. This finding highlights the importance of structural modifications in controlling the stereochemical outcome of reactions involving this compound.
Q3: Can this compound be utilized in the synthesis of natural products?
A: Yes, this compound has proven valuable in synthesizing (+)-nemorensic acid, a naturally occurring compound. The synthetic route involves a nine-step process starting from commercially available this compound. A key step in this synthesis is the stereoselective Birch reduction, again highlighting the significance of this reaction in manipulating this compound.
Q4: What is the significance of this compound in biofuel production?
A: this compound has been identified as a significant degradation product during the dilute sulfuric acid pretreatment of corn stover, a crucial step in biofuel production. Understanding the degradation profile of non-lignin constituents like this compound is essential for optimizing the pretreatment process and maximizing the yield of fermentable sugars for biofuel production.
Q5: Are there any established analytical methods for identifying and quantifying this compound?
A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) have been successfully employed to separate and identify this compound alongside other degradation products from pretreated corn stover. These techniques are valuable tools for monitoring the presence and concentration of this compound in complex mixtures, contributing to the development and optimization of biofuel production processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















